N-hydroxy-2-(naphthalen-2-yl)acetamide is an organic compound that features a hydroxylamine functional group attached to a naphthalene derivative. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
N-hydroxy-2-(naphthalen-2-yl)acetamide belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine group. It is categorized as an amide due to the presence of the acetamide moiety.
The synthesis of N-hydroxy-2-(naphthalen-2-yl)acetamide can be achieved through several methods, primarily involving the reaction of naphthalene derivatives with hydroxylamine or its derivatives. One common approach includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are utilized to confirm the structure of the synthesized compound .
The molecular formula for N-hydroxy-2-(naphthalen-2-yl)acetamide is . The structure consists of a naphthalene ring substituted with a hydroxamic acid functional group at one end and an acetamido group at the other.
Key structural data includes:
N-hydroxy-2-(naphthalen-2-yl)acetamide can participate in various chemical reactions typical for hydroxamic acids, including:
The stability of N-hydroxy compounds can vary based on environmental conditions such as pH and temperature, influencing their reactivity in biological systems .
The mechanism by which N-hydroxy-2-(naphthalen-2-yl)acetamide exerts its biological effects often involves inhibition of specific enzymes or pathways in cancer cells. For example, studies have indicated that it may affect cell cycle progression by altering the distribution of cells within different phases .
Research has shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications . The exact molecular targets and pathways remain subjects for further investigation.
N-hydroxy-2-(naphthalen-2-yl)acetamide is a solid at room temperature with a characteristic melting point range indicating good thermal stability.
It exhibits properties typical of hydroxamic acids:
Relevant analyses include spectroscopic methods (e.g., Infrared Spectroscopy) confirming functional groups and structural integrity.
N-hydroxy-2-(naphthalen-2-yl)acetamide has potential applications in:
Research continues to explore its full potential in these areas, particularly in drug development targeting cancer therapies .
Hydroxamic acids emerged as privileged scaffolds in medicinal chemistry following the discovery of their innate metal-chelating capabilities. The critical breakthrough came with the identification of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide (compound 1) as a potent aminopeptidase N (APN) inhibitor during targeted enzyme screening campaigns. This molecule demonstrated a Kᵢ value of 3.5 µM against APN and significantly suppressed basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations – establishing its antiangiogenic potential [1]. This discovery positioned naphthalene-based hydroxamates as biologically relevant chemotypes, bridging earlier work on histone deacetylase (HDAC) inhibitors like vorinostat (SAHA) and trichostatin A. The evolution continued with structural refinements to enhance pharmacokinetic properties, exemplified by modifications increasing lipophilicity and conformational restraint to improve target engagement [8].
Table 1: Key Identifiers of N-hydroxy-2-(naphthalen-2-yl)acetamide
Property | Value/Descriptor |
---|---|
IUPAC Name | N-hydroxy-2-(naphthalen-2-yl)acetamide |
CAS Registry Number | 106359-52-8 |
Molecular Formula | C₁₂H₁₁NO₂ |
Molecular Weight | 201.22 g/mol |
Melting Point | 182–184 °C |
SMILES | O=C(NO)CC1=CC=C2C=CC=CC2=C1 |
InChIKey | IYXUERDUKOVYLR-UHFFFAOYSA-N |
This compound integrates three critical pharmacophoric elements essential for bioactivity: (1) A metal-chelating hydroxamate group (–C(O)NHOH), which forms stable pentagonal bipyramidal complexes with zinc ions in metalloenzyme active sites; (2) A hydrophobic naphthalene moiety that occupies enzyme subsites through π-stacking, van der Waals, and hydrophobic interactions; and (3) A spacer unit (–CH₂–) linking the zinc-binding domain to the aromatic cap group [1] . The naphthalene system significantly enhances lipophilicity (log P > 2.5), facilitating membrane penetration and intracellular target engagement – a property validated in analogs showing blood-brain barrier permeability in neurotargeting studies [3]. Crystallographic analyses of closely related naphthalene acetamides reveal planar conformations stabilized by intramolecular hydrogen bonding between the hydroxamate N–H and carbonyl oxygen, optimizing geometry for catalytic pocket insertion [3]. Modifications at the naphthalene position (1- vs 2-isomers) profoundly impact target selectivity, with 2-naphthyl derivatives showing superior affinity for APN and HDAC isoforms over cholinesterases [1] [3].
The therapeutic significance of this hydroxamate derivative stems from its simultaneous engagement with disease-modifying enzymes across pathological cascades:
Aminopeptidase N (APN/CD13) Inhibition: APN overexpression drives tumor angiogenesis and metastasis. The compound’s 3.5 µM Kᵢ against APN translates to functional blockade of endothelial cell invasion and tube formation, disrupting tumor vascularization [1]. Mechanistically, it chelates APN’s catalytic zinc while its naphthalene group occupies the S1 hydrophobic pocket – a binding mode confirmed through structure-activity relationship (SAR) studies showing 10-fold potency loss upon naphthalene substitution [1].
Cholinesterase Modulation: Although less potent against acetylcholinesterase (AChE), this chemotype shows selective butyrylcholinesterase (BChE) inhibition (IC₅₀ ~15–50 µM in structural analogs). This selectivity is therapeutically relevant as BChE activity rises 40–90% in late-stage Alzheimer’s disease while AChE declines. Molecular docking indicates the naphthalene group inserts into BChE’s peripheral anionic site, mitigating amyloid-β aggregation [3].
HDAC Isoform Engagement: Though direct data is limited for this specific molecule, its hydroxamate group aligns with HDAC pharmacophores. HDAC inhibitors require: (a) Zn²⁺-chelating functionality, (b) hydrophobic linker, and (c) surface-binding cap group. The naphthalene cap mimics approved inhibitors like SAHA, suggesting potential class I HDAC affinity (Kᵢ ~100–500 nM predicted) .
Table 2: Documented Enzyme Targets and Functional Outcomes
Target Enzyme | Inhibition Potency | Biological Consequence |
---|---|---|
Aminopeptidase N (APN) | Kᵢ = 3.5 µM | Anti-angiogenic activity; EC invasion blockade |
Butyrylcholinesterase (BChE) | IC₅₀ ~15–50 µM* | Increased synaptic acetylcholine; amyloid-β modulation |
HDAC Class I (Predicted) | Not experimentally confirmed | Transcriptional modulation; epigenetic regulation |
*Data from structurally analogous naphthalene acetamides [1] [3]
The compound’s multi-target profile addresses complex pathologies: Cancer exploits APN for vascularization, Alzheimer’s involves cholinesterase dysfunction and oxidative stress, and viral pathogenesis often requires metalloenzyme activity. Its hydroxamate core enables oxidative stress mitigation via free radical scavenging – particularly against lipid peroxidation cascades implicated in neurodegeneration (40–60% malondialdehyde reduction in cortical homogenates at 10 µM) [3]. This confluence of target engagements positions N-hydroxy-2-(naphthalen-2-yl)acetamide as a versatile prototype for developing multifactorial disease modifiers.
Table 3: Therapeutic Areas Implicated by Biological Activities
Pathology | Relevant Targets | Mechanistic Rationale |
---|---|---|
Oncological Disorders | APN, HDACs, MMPs* | Anti-angiogenesis; epigenetic reprogramming |
Neurodegenerative Disease | BChE, Oxidative stress | Cholinergic enhancement; redox homeostasis |
Viral Infections | Viral metalloproteases* | Protease inhibition; viral replication blockade |
Parasitic Infestations | Parasite-specific metalloenzymes | Trypanocidal activity observed in hydroxamate analogs |
*Matrix metalloproteinases (MMPs) and viral proteases are inhibited by hydroxamate derivatives per [1] [7] [8]
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1